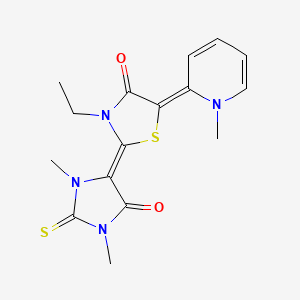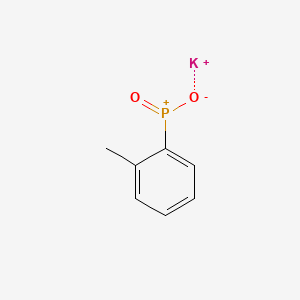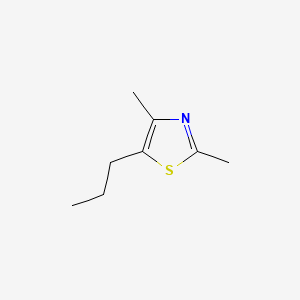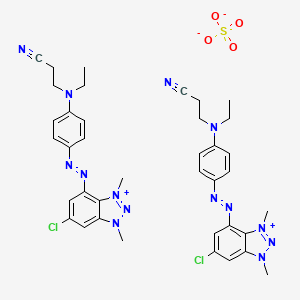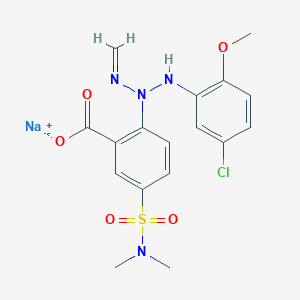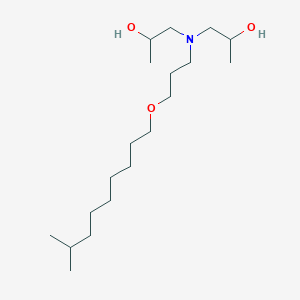
2-Propanol, 1,1'-((3-(isodecyloxy)propyl)imino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- is a chemical compound with a complex structure that includes a propanol backbone and an imino group linked to an isodecyloxypropyl chain
Preparation Methods
The synthesis of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The process includes the following steps :
- Adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor.
- Filling the reactor with nitrogen to replace the air and maintain a pressure of 0.1-1.0 MPa.
- Raising the temperature to 60-80°C while continuously stirring.
- Pumping propylene oxide into the reactor over 1-5 hours.
- Increasing the temperature to 80-100°C and maintaining it for 1-5 hours.
- Reducing the temperature to normal and releasing the pressure.
- Discharging and rectifying the product to obtain the final compound.
Chemical Reactions Analysis
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- has several scientific research applications :
Chemistry: Used as a blowing catalyst for low-density polyurethane foams.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- can be compared with other similar compounds, such as :
- 1,1’-((3-(dimethylamino)propyl)imino)bis-2-propanol
- 1,1’-((3-(naphthalen-1-yloxy)propan-2-ol)imino)bis-2-propanol
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- lies in its isodecyloxypropyl chain, which imparts distinct chemical and physical characteristics.
Properties
CAS No. |
71686-26-5 |
|---|---|
Molecular Formula |
C19H41NO3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[2-hydroxypropyl-[3-(8-methylnonoxy)propyl]amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO3/c1-17(2)11-8-6-5-7-9-13-23-14-10-12-20(15-18(3)21)16-19(4)22/h17-19,21-22H,5-16H2,1-4H3 |
InChI Key |
UDRSJJUQIYESII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


